molecular formula C26H24B4O8 B8117124 (Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid

(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid

Cat. No.: B8117124
M. Wt: 507.7 g/mol
InChI Key: VVGLYAVPCBSDDN-UHFFFAOYSA-N
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Description

(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid is a complex organic compound characterized by the presence of four boronic acid groups attached to a central ethene unit, which is further connected to four benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid typically involves the following steps:

    Formation of the Ethene Core: The central ethene unit can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the ethene linkage.

    Attachment of Benzene Rings: The benzene rings are introduced through a series of Suzuki-Miyaura cross-coupling reactions. This involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst and a base.

    Introduction of Boronic Acid Groups: The final step involves the conversion of the aryl groups to boronic acid groups using a suitable boronating agent, such as bis(pinacolato)diboron, under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding boronic acid derivatives.

    Substitution: The boronic acid groups can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boronic acid derivatives.

    Substitution: Various substituted aryl compounds.

Scientific Research Applications

(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Employed in the design of molecular sensors for detecting biological analytes.

    Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials with unique properties, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in chemical sensing and molecular recognition applications. The boronic acid groups interact with target molecules, leading to changes in the compound’s electronic or optical properties, which can be detected and measured.

Comparison with Similar Compounds

Similar Compounds

    (Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid: Known for its multiple boronic acid groups and applications in sensing and materials science.

    (Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic ester: Similar structure but with ester groups instead of boronic acids, used in organic synthesis.

    (Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic anhydride: Contains anhydride groups, used in polymer chemistry.

Uniqueness

This compound is unique due to its multiple boronic acid groups, which provide versatile reactivity and functionality. This makes it particularly valuable in the development of chemical sensors and advanced materials.

Properties

IUPAC Name

[4-[1,2,2-tris(4-boronophenyl)ethenyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24B4O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16,31-38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGLYAVPCBSDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)B(O)O)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24B4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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